molecular formula C11H18O3Si B1345983 Trimethoxy(2-phenylethyl)silane CAS No. 49539-88-0

Trimethoxy(2-phenylethyl)silane

Cat. No.: B1345983
CAS No.: 49539-88-0
M. Wt: 226.34 g/mol
InChI Key: UBMUZYGBAGFCDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethoxy(2-phenylethyl)silane is a phenyl-functionalized trialkoxy silane. It is a versatile compound used in various applications due to its unique chemical properties. The compound consists of a phenylethyl group attached to a silicon atom, which is further bonded to three methoxy groups. This structure allows it to act as a siloxane-based precursor, making it valuable in the synthesis of various materials .

Biochemical Analysis

Biochemical Properties

Trimethoxy(2-phenylethyl)silane plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It can form stable bonds with hydrophobic surfaces, making it useful in modifying the surface properties of nanoparticles and other materials . The compound interacts with enzymes and proteins through its silane group, which can form covalent bonds with amino acid residues, particularly those containing hydroxyl or amine groups. This interaction can lead to changes in the activity and stability of the enzymes and proteins involved.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying the surface properties of nanoparticles used in biomedical applications . This modification can alter the interaction of nanoparticles with cell surface receptors, leading to changes in cell signaling and gene expression. Additionally, the compound can impact cellular metabolism by interacting with metabolic enzymes, potentially altering their activity and the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The silane group can form covalent bonds with amino acid residues in proteins, leading to enzyme inhibition or activation . This interaction can result in changes in gene expression, as the modified proteins may act as transcription factors or signaling molecules. The compound’s ability to modify the surface properties of nanoparticles also plays a role in its molecular mechanism, as it can influence the interaction of nanoparticles with cellular components.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions, such as exposure to moisture or high temperatures . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly when used in nanoparticle coatings. These effects can include changes in cell signaling and metabolism that persist even after the compound has degraded.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance the stability and biocompatibility of nanoparticles used in biomedical applications . At high doses, it can cause toxic or adverse effects, such as inflammation or tissue damage. Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with metabolic enzymes. The compound can be metabolized by enzymes that catalyze the hydrolysis of the methoxy groups, leading to the formation of silanol groups . These silanol groups can further react with other biomolecules, potentially altering metabolite levels and metabolic flux within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to associate with lipid membranes, facilitating its transport across cell membranes . Once inside the cell, it can accumulate in specific compartments, such as the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular function.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it can influence its activity and function. The compound can be directed to these compartments through targeting signals or post-translational modifications that guide its transport within the cell . For example, it may be targeted to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethoxy(2-phenylethyl)silane can be synthesized through the reaction of phenylethylmagnesium bromide with silicon tetrachloride, followed by methanolysis. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

C6H5CH2CH2MgBr+SiCl4C6H5CH2CH2SiCl3+MgBrCl\text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{MgBr} + \text{SiCl}_4 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{SiCl}_3 + \text{MgBrCl} C6​H5​CH2​CH2​MgBr+SiCl4​→C6​H5​CH2​CH2​SiCl3​+MgBrCl

C6H5CH2CH2SiCl3+3CH3OHC6H5CH2CH2Si(OCH3)3+3HCl\text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{SiCl}_3 + 3\text{CH}_3\text{OH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{Si(OCH}_3\text{)}_3 + 3\text{HCl} C6​H5​CH2​CH2​SiCl3​+3CH3​OH→C6​H5​CH2​CH2​Si(OCH3​)3​+3HCl

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Trimethoxy(2-phenylethyl)silane undergoes various chemical reactions, including:

    Hydrolysis: The methoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.

    Condensation: The compound can react with other silanes or silanols to form siloxane networks.

    Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in the presence of water and a catalyst such as hydrochloric acid.

    Condensation: Often performed under acidic or basic conditions to facilitate the formation of siloxane bonds.

    Substitution: Requires electrophiles and appropriate catalysts to activate the phenyl ring.

Major Products:

Scientific Research Applications

Trimethoxy(2-phenylethyl)silane has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Trimethoxyphenylsilane: Similar structure but with a phenyl group instead of a phenylethyl group.

    (3-Aminopropyl)trimethoxysilane: Contains an aminopropyl group, used for introducing amine functionalities.

    (3-Glycidyloxypropyl)trimethoxysilane: Contains a glycidyloxypropyl group, used for epoxy functionalities.

Uniqueness: Trimethoxy(2-phenylethyl)silane is unique due to its phenylethyl group, which provides a balance of hydrophobicity and reactivity. This makes it particularly useful in applications requiring surface modification and enhanced thermal stability .

Properties

IUPAC Name

trimethoxy(2-phenylethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3Si/c1-12-15(13-2,14-3)10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMUZYGBAGFCDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCC1=CC=CC=C1)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5068495
Record name Trimethoxy(2-phenylethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5068495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49539-88-0
Record name Phenethyltrimethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49539-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, (2-(trimethoxysilyl)ethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049539880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, [2-(trimethoxysilyl)ethyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trimethoxy(2-phenylethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5068495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethoxy(2-phenylethyl)silane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.222
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Trimethoxy(2-phenylethyl)silane
Reactant of Route 2
Reactant of Route 2
Trimethoxy(2-phenylethyl)silane
Reactant of Route 3
Reactant of Route 3
Trimethoxy(2-phenylethyl)silane
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Trimethoxy(2-phenylethyl)silane
Reactant of Route 5
Reactant of Route 5
Trimethoxy(2-phenylethyl)silane
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Trimethoxy(2-phenylethyl)silane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.